Benzenamine, N-(1-methylhexylidene)-
Description
Benzenamine, N-(1-methylhexylidene)-, is a Schiff base compound characterized by an imine (C=N) bond formed via condensation of aniline with a ketone or aldehyde. Its structure comprises a benzene ring linked to a 1-methylhexylidene group through a nitrogen atom. Key properties such as bond lengths, synthetic methods, and physicochemical behaviors can be inferred from analogous compounds .
Properties
CAS No. |
61285-49-2 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-phenylheptan-2-imine |
InChI |
InChI=1S/C13H19N/c1-3-4-6-9-12(2)14-13-10-7-5-8-11-13/h5,7-8,10-11H,3-4,6,9H2,1-2H3 |
InChI Key |
KAJLKYAQLFWRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=NC1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-(1-methylhexylidene)- typically involves the reaction of benzenamine (aniline) with an aldehyde or ketone containing the 1-methylhexylidene group. This reaction is a type of Schiff base formation, where the amine reacts with the carbonyl compound to form an imine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond.
Industrial Production Methods: In an industrial setting, the production of Benzenamine, N-(1-methylhexylidene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure efficient mixing and reaction rates. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, N-(1-methylhexylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products: The major products formed from these reactions include nitroso compounds, nitro compounds, and various substituted benzenamines.
Scientific Research Applications
Benzenamine, N-(1-methylhexylidene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenamine, N-(1-methylhexylidene)- involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic species. The benzene ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparisons
Imine Bond Characteristics :
The C=N bond length in Schiff bases is a critical structural parameter. For Benzenamine, N-(1-methylhexylidene)-, the imine bond length is expected to align with values reported for similar compounds:
- 1.292 Å in (E)-Benzyl(1-phenylethylide) .
- 1.265–1.286 Å in naphthyl- and salicylidene-substituted imines .
These variations arise from differences in conjugation and electron-donating/withdrawing substituents. For instance, electron-rich aromatic systems (e.g., naphthalene) shorten the C=N bond due to increased resonance stabilization .
Substituent Effects :
- Hexylidene vs. Aromatic Groups : Compounds like (E)-N-((1,3-diphenylpyrazol-4-yl)methylene)benzenamine () feature bulky aromatic substituents, which may enhance thermal stability but reduce solubility compared to aliphatic chains like 1-methylhexylidene.
Physical and Chemical Properties
Thermal and Spectral Data :
- Hexylidene vs. Phenyl Groups : Aliphatic chains (e.g., 1-methylhexylidene) likely lower melting points and increase lipophilicity compared to aromatic substituents.
- Methoxy Derivatives : Higher boiling points (e.g., 677 K for 4-methoxy-N-(phenylmethylene)benzenamine) due to polar interactions .
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